molecular formula C12H13NO B13603671 3-(Isoquinolin-5-yl)propan-1-ol

3-(Isoquinolin-5-yl)propan-1-ol

Cat. No.: B13603671
M. Wt: 187.24 g/mol
InChI Key: MVSOKLNVDOQUPJ-UHFFFAOYSA-N
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Description

3-(Isoquinolin-5-yl)propan-1-ol (CAS 1000542-34-6) is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It belongs to the class of isoquinoline derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities . The compound features a propan-1-ol chain attached to the 5-position of the isoquinoline ring. This structure provides a flexible linker and a hydroxyl group that can act as both a hydrogen bond donor and acceptor, which is crucial for modulating the compound's solubility and its interactions with biological targets like enzymes and receptors . As a building block, this compound is of significant value in antibacterial and antifungal research. It serves as a key intermediate in the synthesis of more complex molecules designed to treat infectious diseases . Researchers also utilize similar isoquinoline-based structures in the development of novel antimalarial agents, employing advanced techniques like 2D/3D-QSAR modeling to predict and optimize their activity against pathogens such as Plasmodium falciparum . The systematic investigation of derivatives like this compound is fundamental to building comprehensive structure-activity relationship (SAR) models, which guide the rational design of new therapeutic agents with improved potency and selectivity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-isoquinolin-5-ylpropan-1-ol

InChI

InChI=1S/C12H13NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-7,9,14H,2,5,8H2

InChI Key

MVSOKLNVDOQUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Isoquinolin 5 Yl Propan 1 Ol and Analogous Architectures

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational technique in synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(isoquinolin-5-yl)propan-1-ol, the primary retrosynthetic disconnections involve the C-C bond between the isoquinoline (B145761) core and the propanol (B110389) side chain, and the bonds within the isoquinoline ring system itself.

A logical disconnection severs the bond between the C5 position of the isoquinoline and the propyl chain. This leads to a 5-functionalized isoquinoline derivative (e.g., a 5-haloisoquinoline or 5-boronic acid ester) and a suitable three-carbon building block, such as propanal, acrolein, or a protected propanol derivative. This approach allows for the late-stage introduction of the side chain, offering flexibility in analog synthesis.

Further disconnection of the isoquinoline core itself typically follows established synthetic routes for this heterocycle. Key strategies include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which construct the isoquinoline ring from appropriately substituted phenethylamine (B48288) or benzaldehyde (B42025) precursors. wikipedia.org The choice of disconnection strategy is often dictated by the desired substitution pattern on the isoquinoline nucleus and the availability of starting materials.

Precursor Synthesis and Directed Functional Group Interconversions

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the strategic manipulation of functional groups. This section details the synthesis of the isoquinoline core and the elaboration of the propanol side chain.

Stereoselective and Regioselective Synthesis of the Isoquinoline Core

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.org The regioselectivity is dictated by the substitution pattern of the starting phenethylamine.

Pictet-Spengler Reaction: This method provides access to tetrahydroisoquinolines through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. wikipedia.org Subsequent dehydrogenation yields the aromatic isoquinoline core.

Pomeranz-Fritsch-Bobbitt Reaction: This synthesis utilizes the reaction of a benzaldehyde with an aminoacetoaldehyde acetal (B89532) to form the isoquinoline ring system. acs.org

Transition Metal-Catalyzed Annulations: Modern approaches often utilize transition-metal catalysis to construct the isoquinoline ring with high regioselectivity. researchgate.netnih.govorganic-chemistry.org For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes provides a direct route to substituted isoquinolones, which can be further modified. nih.gov

The regioselective synthesis of 5-substituted isoquinolines, a key requirement for the target molecule, can be challenging. Directed ortho-metalation strategies, where a directing group on the benzene (B151609) ring guides the metalation to the desired position, followed by reaction with an electrophile, are often employed to achieve the required substitution pattern.

Elaboration and Functionalization of the Propanol Side Chain

Once the 5-functionalized isoquinoline core is in hand, the propanol side chain can be introduced and elaborated. Common strategies include:

Cross-Coupling Reactions: A 5-haloisoquinoline can be coupled with a three-carbon organometallic reagent, such as a propyl Grignard reagent or a propenylboronic acid derivative, using a palladium or nickel catalyst. Subsequent functional group manipulation, such as hydroboration-oxidation of a propenyl group, can then furnish the primary alcohol.

Alkylation of a 5-Lithiated Isoquinoline: Direct lithiation of the C5 position of the isoquinoline, if achievable, allows for reaction with an electrophile like propylene (B89431) oxide or a protected 3-halopropanol to install the side chain.

Functionalization of a Pre-existing Side Chain: An alternative approach involves starting with a precursor that already contains a functionalized side chain at the desired position. For example, a precursor with a 5-acetylisoquinoline could undergo a Wittig reaction to introduce a two-carbon extension, followed by reduction to the propanol.

Catalytic Approaches in C-C and C-N Bond Formation

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound and its analogs benefits significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming the key C-C bond between the isoquinoline core and the propanol side chain. tcichemicals.comrsc.org

Coupling ReactionCatalyst/LigandSubstratesDescription
Suzuki-Miyaura CouplingPd(PPh₃)₄, SPhos, etc.Aryl/heteroaryl halides or triflates and organoboron reagentsA versatile and widely used method for C-C bond formation with high functional group tolerance. acs.org
Stille CouplingPd(PPh₃)₄Aryl/heteroaryl halides or triflates and organostannanesEffective for complex fragment couplings but raises toxicity concerns due to tin byproducts.
Heck CouplingPd(OAc)₂, P(o-tol)₃Aryl/heteroaryl halides or triflates and alkenesForms a C-C bond by coupling with an alkene, which can be further functionalized.
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIAryl/heteroaryl halides or triflates and terminal alkynesUseful for introducing an alkynyl group that can be subsequently reduced to the alkyl chain. acs.org

These reactions offer a powerful means to construct the carbon skeleton of the target molecule with high efficiency and selectivity. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

Organocatalysis and Biocatalysis for Asymmetric Synthesis

For the synthesis of chiral analogs of this compound, asymmetric catalysis provides a powerful approach to control stereochemistry.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations enantioselectively. nih.govnih.gov For instance, chiral aminocatalysts can be used in asymmetric Michael additions to introduce the side chain with stereocontrol. Chiral phosphoric acids or thioureas can activate electrophiles or nucleophiles through hydrogen bonding, enabling enantioselective additions. nih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. nih.govnih.govresearchgate.netrsc.org Lipases can be used for the kinetic resolution of racemic alcohols or esters, while oxidoreductases can perform enantioselective reductions of ketones to produce chiral alcohols. The use of biocatalysis is considered a green chemistry approach due to the mild reaction conditions and high selectivity. nih.govresearchgate.net For example, the asymmetric reduction of a ketone precursor to the desired chiral alcohol can be achieved with high enantiomeric excess using a suitable ketoreductase. researchgate.net

These asymmetric catalytic methods are crucial for the synthesis of enantiomerically pure isoquinoline-based compounds, which is often a requirement for their use as pharmaceutical agents.

Acid-Catalyzed Cyclization and Condensation Reactions

Acid-catalyzed cyclization and condensation reactions are foundational in the synthesis of the isoquinoline nucleus. These classic methods, often named after their discoverers, remain highly relevant and are continuously being refined for the synthesis of complex molecular architectures.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent in acidic conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is an intramolecular electrophilic aromatic substitution. wikipedia.org Typically, reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are used. nrochemistry.compharmaguideline.com The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. nrochemistry.compharmaguideline.com The reaction is most effective when the aromatic ring is electron-rich, which facilitates the electrophilic cyclization step. nrochemistry.com Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The specific conditions can influence which pathway is dominant. wikipedia.org

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. pharmaguideline.comthermofisher.comorganicreactions.org This reaction is a special case of the Mannich reaction and has been widely applied in the total synthesis of alkaloids. organicreactions.orgnih.gov The presence of electron-donating groups on the aryl ring allows the cyclization to proceed under very mild conditions. pharmaguideline.com The versatility of the Pictet-Spengler reaction has been expanded through its use in tandem reactions and in combination with multicomponent reactions (MCRs) to build complex polycyclic systems. mdpi.comnih.gov

The Pomeranz-Fritsch reaction provides a method for the direct synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal in an acidic medium. wikipedia.orgorganicreactions.org This reaction involves the formation of a benzalaminoacetal intermediate, which then undergoes an acid-catalyzed cyclization and aromatization. organicreactions.orgnih.gov Modifications, such as the Schlittler-Müller modification using a benzylamine (B48309) and a glyoxal (B1671930) acetal, have been developed to improve the reaction's scope and yield. wikipedia.orgnih.gov The Pomeranz-Fritsch reaction has also been integrated into MCR strategies, demonstrating its adaptability. nih.govacs.org

More contemporary approaches include Brønsted acid-catalyzed tandem reactions. For instance, a two-component reaction of 2-alkynyl-4-hydroxybenzaldehydes and primary amines can efficiently produce 6(2H)-isoquinolinones through a tandem condensation and cycloisomerization process. nih.gov This method is notable for its one-pot nature and tolerance of a wide range of substrates, including chiral amino alcohols and amino acids, constructing two C-N bonds in a single operation. nih.gov

Reaction Starting Materials Key Reagents/Conditions Product Key Features
Bischler-Napieralski β-arylethylamidePOCl₃, P₂O₅, refluxing acid3,4-DihydroisoquinolineEffective for electron-rich arenes; product requires subsequent oxidation to form isoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneProtic or Lewis acidTetrahydroisoquinolineForms tetrahydroisoquinolines directly; mild conditions for activated arenes. pharmaguideline.comthermofisher.comorganicreactions.org
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde acetalStrong acid (e.g., H₂SO₄)IsoquinolineDirect synthesis of the aromatic isoquinoline core. wikipedia.orgorganicreactions.orgnih.gov
Brønsted Acid Tandem 2-Alkynyl-4-hydroxybenzaldehyde, Primary amineBrønsted acid6(2H)-IsoquinolinoneOne-pot tandem condensation/cycloisomerization; good functional group tolerance. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes for important heterocycles like isoquinolines. nih.govajgreenchem.com Key strategies include the use of alternative energy sources, greener solvents, and catalyst optimization.

Microwave-assisted synthesis has emerged as a significant green technology in organic synthesis. nih.govajgreenchem.comrsc.org Microwave irradiation offers rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgbenthamdirect.com Many isoquinoline syntheses, including the Bischler-Napieralski and Pomeranz-Fritsch reactions, can be accelerated under microwave conditions. researchgate.netresearchgate.net Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions, which eliminates the use of volatile and often toxic organic solvents, further enhancing the green credentials of the synthesis. ajgreenchem.com

The use of water as a reaction medium is another cornerstone of green chemistry. rsc.org Despite the traditional view that many organic reactions require anhydrous conditions, an increasing number of efficient syntheses are being developed in aqueous media. A notable example is a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to produce isoquinolines and isoquinoline N-oxides in water. rsc.orgrsc.org This method is particularly advantageous as it proceeds under mild conditions without the need for organic solvents, additives, or ligands, and demonstrates high atom economy. rsc.orgrsc.org

The development of recyclable and water-tolerant catalysts , such as sulfonic acid-functionalized ionic liquids, also contributes to greener synthetic protocols. nih.gov These catalysts can be used in aqueous media, and their easy separation and potential for reuse minimize waste and cost. nih.gov Such catalytic systems have been successfully applied to the synthesis of quinolines and hold promise for isoquinoline synthesis as well. nih.gov

Green Approach Description Examples in Isoquinoline/Quinoline (B57606) Synthesis Green Chemistry Principle(s) Addressed
Microwave-Assisted Synthesis Use of microwave irradiation as an energy source to accelerate reactions.Accelerated Bischler-Napieralski and Pomeranz-Fritsch reactions; solvent-free synthesis of heterocycles. researchgate.netajgreenchem.comresearchgate.netDesign for Energy Efficiency; Prevention of Waste.
Reactions in Water Utilizing water as a benign and non-toxic solvent.Copper-catalyzed cyclization of 2-alkynylaryl oximes to form isoquinolines. rsc.orgrsc.orgSafer Solvents and Auxiliaries.
Recyclable Catalysts Employing catalysts that can be easily recovered and reused.Sulfonic acid-functionalized ionic liquids for quinoline synthesis in water. nih.govCatalysis; Prevention of Waste.

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Configurational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(Isoquinolin-5-yl)propan-1-ol. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different chemical environments for hydrogen atoms and their proximity to one another. For this compound, the spectrum can be divided into two main regions: the aromatic region for the isoquinoline (B145761) protons and the aliphatic region for the propanol (B110389) chain protons. The aromatic protons of the isoquinoline ring are expected to appear as a complex series of multiplets in the downfield region (typically δ 7.5-9.2). The protons of the propyl chain would appear more upfield. The -CH₂- group adjacent to the hydroxyl would be a triplet, the terminal -OH proton would likely be a broad singlet that can exchange with D₂O, and the other two -CH₂- groups would appear as multiplets. docbrown.infoyoutube.com The integration of the peak areas would correspond to the number of protons in each environment (e.g., 2H, 2H, 2H, 1H for the propanol chain and 6H for the isoquinoline ring). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info For this molecule, a total of 12 distinct signals are expected: 9 for the isoquinoline ring carbons and 3 for the propanol chain carbons. The chemical shifts are influenced by the electronegativity of neighboring atoms; for instance, the carbon atom bonded to the hydroxyl group (C1 of the propanol chain) would be shifted downfield compared to the other aliphatic carbons. docbrown.infooregonstate.edu Quaternary carbons in the isoquinoline ring would typically show weaker signals. miamioh.edu

Predicted NMR Data for this compound The following data is predicted based on structural analysis and known chemical shifts for isoquinoline and propan-1-ol.

Assignment Predicted ¹H NMR Chemical Shift (δ ppm) Predicted ¹³C NMR Chemical Shift (δ ppm)
Isoquinoline Aromatic CHs7.5 - 9.2 (multiplets)120 - 155
Isoquinoline Quaternary Cs-125 - 160
Ar-C H₂-~2.9 - 3.2 (triplet)~30 - 35
-CH₂-C H₂-CH₂OH~1.8 - 2.1 (multiplet)~32 - 38
-C H₂-OH~3.6 - 3.8 (triplet)~60 - 65
-OH~1.5 - 4.0 (broad singlet)-

Mass Spectrometry (MS) Techniques for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, allowing for the determination of its elemental formula (C₁₂H₁₃NO).

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this compound are predicted to include:

Loss of water: A peak corresponding to [M-18]⁺ due to the elimination of H₂O from the alcohol group.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in a stable [CH₂OH]⁺ ion (m/z 31).

Benzylic cleavage: Cleavage of the bond between the first and second carbons of the propyl chain is highly favorable, as it produces a stable benzylic-type cation. This would yield a major fragment ion.

Isoquinoline ring fragmentation: The isoquinoline nucleus can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da), leading to a C₈H₆⁺˙ fragment. mcmaster.carsc.org

Predicted Key MS Fragments for this compound Molecular Weight of C₁₂H₁₃NO = 187.24 g/mol

m/z Value Predicted Fragment Ion Fragment Lost
187[C₁₂H₁₃NO]⁺˙Molecular Ion (M⁺˙)
169[C₁₂H₁₁N]⁺˙H₂O
156[C₁₁H₁₀N]⁺CH₂OH
144[C₁₀H₁₀N]⁺C₂H₅O
129[C₉H₇N]⁺˙C₃H₆O
102[C₈H₆]⁺˙C₃H₆O + HCN

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. irphouse.com The most prominent would be a broad, strong band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. spectroscopyonline.comquimicaorganica.orgorgchemboulder.com Other key absorptions include C-H stretching from the aliphatic propyl chain (2850-2960 cm⁻¹) and the aromatic isoquinoline ring (>3000 cm⁻¹). docbrown.info The C-O stretching vibration of the primary alcohol would result in a strong band around 1050 cm⁻¹. quimicaorganica.orgresearchgate.net The isoquinoline ring would contribute absorptions from C=C and C=N stretching in the 1630-1450 cm⁻¹ region. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong, sharp signals, making it an excellent technique for characterizing the isoquinoline nucleus. irphouse.com

Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Functional Group Expected Intensity
3500 - 3200O-H StretchPrimary AlcoholStrong, Broad
3100 - 3000C-H StretchAromatic (Isoquinoline)Medium to Weak
2960 - 2850C-H StretchAliphatic (Propyl Chain)Medium
1630 - 1580C=N StretchIsoquinoline RingMedium
1580 - 1450C=C StretchAromatic RingMedium to Strong
~1050C-O StretchPrimary AlcoholStrong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the isoquinoline ring system. The π-electrons in this aromatic system can be excited by UV radiation, resulting in characteristic absorption bands. Gas-phase and solution-phase studies of isoquinoline show multiple absorption bands, typically corresponding to π→π* transitions. researchgate.netrsc.orgrsc.orgnist.govresearchgate.net The presence of the alkyl alcohol substituent is not expected to significantly alter the main absorption bands of the isoquinoline chromophore. The spectrum would be useful for quantitative analysis and for confirming the presence of the isoquinoline nucleus.

Chromatographic Separations and Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purification of isoquinoline alkaloids and related compounds. nih.gov A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable. elsevierpure.comresearchgate.netresearchgate.net The mobile phase would typically consist of a buffered aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. elsevierpure.commdpi.com Detection would most commonly be performed using a UV detector set to one of the absorption maxima of the isoquinoline chromophore.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. libretexts.org Given its molecular weight and the presence of a polar hydroxyl group, this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing, ensuring good chromatographic performance. nih.gov The use of a nitrogen-phosphorus detector (NPD) could provide selective and sensitive detection of this nitrogen-containing compound. nih.govtruman.edu

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive analytical method for determining the three-dimensional structure of a molecule in the solid state. If a suitable, high-quality crystal of this compound can be grown, single-crystal XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com It would also reveal the conformation of the propyl chain relative to the isoquinoline ring and detail the intermolecular interactions, such as hydrogen bonding involving the alcohol group, that dictate the crystal packing. rsc.orgresearchgate.netacs.orgresearchgate.net While no public crystal structure for this specific compound is currently available, the technique remains the gold standard for absolute structure confirmation.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, NMR-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, offer enhanced analytical power.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is an exceptionally powerful tool for analyzing complex mixtures containing isoquinoline alkaloids. sci-hub.seresearchgate.netscielo.brmdpi.com An HPLC system would first separate this compound from any impurities. The eluent would then be directed into a mass spectrometer, which would confirm the molecular weight of the compound. In tandem MS (MS/MS) mode, the molecular ion (m/z 187) could be selected and subjected to collision-induced dissociation (CID) to generate a specific set of fragment ions. nih.govnih.gov This provides a second layer of structural confirmation and allows for highly sensitive and selective quantification, even in complex biological or environmental matrices.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. nih.gov After separation on the GC column (potentially after derivatization), the compound would enter the mass spectrometer, providing both a retention time and a mass spectrum for unambiguous identification.

Chemical Reactivity and Strategic Derivatization of 3 Isoquinolin 5 Yl Propan 1 Ol

Reactivity Profile of the Isoquinoline (B145761) Nitrogen Heterocycle

The isoquinoline ring system is an aromatic heterocycle, but the presence of the nitrogen atom introduces a degree of reactivity that differs from its carbocyclic analog, naphthalene. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Attack

The isoquinoline nucleus is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. thieme-connect.de When EAS does occur, the substitution pattern is influenced by the position of the nitrogen. In the case of isoquinoline, electrophilic attack typically occurs at the C5 and C8 positions, which are part of the carbocyclic ring. thieme-connect.de The presence of the propanol (B110389) substituent at the 5-position will further direct incoming electrophiles.

Conversely, the heterocyclic ring of isoquinoline is susceptible to nucleophilic attack, particularly at positions C1 and C3. This reactivity can be exploited for the introduction of various functional groups.

Reaction TypeReagents and ConditionsExpected Products
Nitration HNO₃, H₂SO₄Predominantly 8-nitro-5-(3-hydroxypropyl)isoquinoline
Halogenation Br₂, FeBr₃8-bromo-5-(3-hydroxypropyl)isoquinoline
Nucleophilic Amination Sodamide (NaNH₂)1-amino-5-(3-hydroxypropyl)isoquinoline

Table 1: Representative Electrophilic and Nucleophilic Substitution Reactions

Selective Oxidation and Reduction Reactions

The isoquinoline ring can undergo both oxidation and reduction, often with selectivity for the nitrogen-containing ring.

Oxidation: Oxidation of the isoquinoline ring can lead to the formation of N-oxides or ring-cleavage products, depending on the oxidant and reaction conditions. For instance, treatment with peroxy acids can yield the corresponding N-oxide.

Reduction: Catalytic hydrogenation of the isoquinoline ring system typically reduces the nitrogen-containing ring first. This can lead to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. thieme-connect.de The choice of catalyst and reaction conditions can influence the degree of reduction.

Reaction TypeReagents and ConditionsProduct
Oxidation m-CPBA3-(Isoquinolin-5-yl)propan-1-ol N-oxide
Reduction H₂, Pd/C3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)propan-1-ol

Table 2: Selective Oxidation and Reduction of the Isoquinoline Ring

N-Functionalization and Quaternization Reactions

The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. This allows for N-alkylation, N-acylation, and quaternization.

N-Alkylation and N-Acylation: The nitrogen can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions introduce substituents onto the nitrogen atom, modifying the electronic properties and steric environment of the molecule.

Quaternization: Reaction with an alkyl halide can also lead to the formation of a quaternary isoquinolinium salt. These salts are often more reactive towards nucleophilic attack and can be used as intermediates in various synthetic transformations.

Reaction TypeReagentProduct
N-Alkylation Methyl iodide5-(3-hydroxypropyl)-2-methylisoquinolin-2-ium iodide
N-Acylation Acetyl chloride2-acetyl-5-(3-hydroxypropyl)isoquinolin-2-ium chloride

Table 3: N-Functionalization and Quaternization Reactions

Transformations of the Primary Alcohol Functionality

The primary alcohol group on the propanol side chain offers a rich site for chemical modification, allowing for the introduction of a wide array of functional groups and the extension of the carbon skeleton.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uknagwa.com

Partial Oxidation to Aldehydes: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(isoquinolin-5-yl)propanal. chemguide.co.ukquizlet.com This transformation is typically carried out under anhydrous conditions to prevent over-oxidation.

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol all the way to the carboxylic acid, 3-(isoquinolin-5-yl)propanoic acid. chemguide.co.ukuomustansiriyah.edu.iqlibretexts.org This reaction is often performed in the presence of water.

Desired ProductOxidizing AgentReaction Conditions
Aldehyde Pyridinium chlorochromate (PCC)Anhydrous dichloromethane
Carboxylic Acid Potassium permanganate (KMnO₄)Aqueous, basic solution, followed by acidification

Table 4: Oxidation of the Primary Alcohol

Esterification and Etherification Reactions

The hydroxyl group of the primary alcohol can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: Reaction with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. ceon.rsyoutube.comyoutube.com This reaction is a versatile method for introducing different acyl groups.

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Reaction TypeReagents and ConditionsProduct Example
Esterification Acetic anhydride, pyridine (B92270)3-(Isoquinolin-5-yl)propyl acetate
Etherification 1. Sodium hydride (NaH) 2. Methyl iodide5-(3-methoxypropyl)isoquinoline

Table 5: Esterification and Etherification Reactions

Nucleophilic Substitution and Elimination Pathways

The chemical reactivity of this compound is largely dictated by the primary alcohol functional group on its propanol side chain. This hydroxyl (-OH) group can participate in both nucleophilic substitution and elimination reactions, providing pathways to a variety of derivatives.

Nucleophilic Substitution: The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonating the alcohol under acidic conditions to form an oxonium ion (-OH2+), or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon atom bonded to the leaving group becomes electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction generally proceeds via an SN2 mechanism, as it involves a primary alcohol, which disfavors the formation of an unstable primary carbocation required for an SN1 pathway. youtube.comchemguide.co.uk

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using standard reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids (HBr, HI). These resulting 5-(3-halopropyl)isoquinolines are versatile intermediates for further substitution reactions.

Formation of Ethers and Esters: Reaction with sodium hydride (NaH) to form an alkoxide, followed by treatment with an alkyl halide, yields ethers (Williamson ether synthesis). Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate catalytic conditions.

Synthesis of Amines: The alcohol can be converted to an amine through methods like the Mitsunobu reaction or by first converting it to an alkyl halide or tosylate, followed by substitution with ammonia, a primary or secondary amine, or an azide (B81097) (followed by reduction).

Elimination Pathways: In the presence of a strong, non-nucleophilic base or under harsh acidic conditions with heat, this compound can undergo an elimination reaction (dehydration) to form an alkene. chemguide.co.uklibretexts.org The dehydration of alcohols is typically acid-catalyzed. savemyexams.comsavemyexams.commasterorganicchemistry.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). A weak base (which can be another alcohol molecule or the conjugate base of the acid) then removes a proton from the adjacent carbon atom, leading to the formation of 5-allylisoquinoline.

Given that the substrate is a primary alcohol, the elimination likely proceeds through an E2 mechanism, especially if a strong, bulky base is used on an activated substrate (like a tosylate). libretexts.org High temperatures generally favor elimination over substitution. chemguide.co.ukmasterorganicchemistry.com

Reaction TypeReagent/ConditionProduct Type
Nucleophilic Substitution SOCl₂, PBr₃5-(3-Halopropyl)isoquinoline
TsCl, pyridine3-(Isoquinolin-5-yl)propyl tosylate
NaH, then R-X5-(3-Alkoxypropyl)isoquinoline (Ether)
RCOOH, acid catalyst3-(Isoquinolin-5-yl)propyl ester
1. TsCl, py; 2. NaN₃; 3. H₂, Pd/C3-(Isoquinolin-5-yl)propan-1-amine
Elimination Conc. H₂SO₄ or H₃PO₄, heat5-Allylisoquinoline

Design and Synthesis of Structurally Modified Analogs and Homologs

The modification of this compound is a key strategy in drug discovery and materials science to optimize biological activity, selectivity, and physicochemical properties. These modifications can be categorized into three main areas: alterations to the isoquinoline core, changes in the linker, and bioisosteric replacements.

The isoquinoline nucleus provides a versatile scaffold for structural diversification. Various synthetic methods allow for the introduction of a wide array of substituents at different positions on the heterocyclic ring system. nih.govharvard.edu These modifications can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Electrophilic Aromatic Substitution: While the isoquinoline ring is electron-deficient, electrophilic substitution (e.g., nitration, halogenation) is possible, though it often requires harsh conditions and can lead to a mixture of products. The substitution pattern is influenced by the directing effects of the nitrogen atom and the existing alkyl side chain.

Nucleophilic Aromatic Substitution: Halogenated isoquinoline derivatives can undergo nucleophilic substitution to introduce amine, alkoxy, or thiol groups. For example, a chloro- or bromo-substituted isoquinoline can react with various nucleophiles in the presence of a metal catalyst (e.g., palladium or copper). mdpi.com

Directed Ortho-Metalation (DoM): The presence of a directing group can facilitate the deprotonation of a specific ortho-position by a strong base, creating a nucleophilic center that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides).

Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for modifying the isoquinoline core. By first creating a halo- or boro-functionalized isoquinoline derivative, a wide range of aryl, heteroaryl, or alkyl groups can be introduced.

Cyclization Strategies: A variety of synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be used to construct the isoquinoline ring from appropriately substituted precursors, allowing for diversity to be built in from the start. organic-chemistry.orgthieme-connect.de Recent methods describe versatile syntheses of highly substituted isoquinolines from simple starting materials, enabling the rapid construction of diverse analogs. nih.govharvard.edu

Modification StrategyExample ReagentsResulting Functionality
HalogenationN-Bromosuccinimide (NBS)Bromo-isoquinoline
NitrationHNO₃, H₂SO₄Nitro-isoquinoline
Nucleophilic SubstitutionNaOMe on Chloro-isoquinolineMethoxy-isoquinoline
Suzuki CouplingArylboronic acid, Pd catalystAryl-isoquinoline
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl-isoquinoline

Altering the three-carbon propanol chain that connects the isoquinoline ring to the terminal hydroxyl group can significantly impact a molecule's conformational flexibility and its ability to fit into a binding pocket or orient itself within a material.

Homologation (Varying Linker Length):

Shortening the Chain: Synthesis of the ethanol (B145695) analog, 2-(isoquinolin-5-yl)ethan-1-ol, can be achieved through methods such as the reduction of 5-isoquinolineacetic acid or its esters.

Lengthening the Chain: The butanol homolog, 4-(isoquinolin-5-yl)butan-1-ol, could be synthesized by reacting a 5-isoquinolyl Grignard or organolithium reagent with an appropriate electrophile like trimethylene oxide, or through a multi-step homologation sequence starting from a 5-substituted isoquinoline.

Introducing Branching:

The introduction of alkyl groups (e.g., methyl) onto the linker can create chiral centers and restrict the linker's rotation. For instance, 2-(isoquinolin-5-yl)propan-1-ol or 1-(isoquinolin-5-yl)propan-2-ol would introduce a methyl branch and a stereocenter. These can be synthesized from precursors like 5-acetylisoquinoline via reduction and subsequent reactions.

These modifications allow for a systematic exploration of the spatial relationship between the aromatic isoquinoline core and the terminal functional group.

Analog TypeExample Compound Name
Shortened Linker2-(Isoquinolin-5-yl)ethan-1-ol
Lengthened Linker4-(Isoquinolin-5-yl)butan-1-ol
Branched Linker2-(Isoquinolin-5-yl)propan-1-ol
Branched Linker1-(Isoquinolin-5-yl)propan-2-ol

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that retains similar physical or chemical properties, potentially leading to improved potency, selectivity, or metabolic stability. nih.govu-tokyo.ac.jp

Replacement of the Hydroxyl Group: The terminal -OH group is a key site for bioisosteric replacement.

Thiol (-SH): The corresponding thiol, 3-(isoquinolin-5-yl)propane-1-thiol, can be synthesized from the parent alcohol via its tosylate, followed by substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea.

Amine (-NH₂): The primary amine, 3-(isoquinolin-5-yl)propan-1-amine, is a common bioisostere. It can be prepared via methods described in section 4.2.3, such as through a Gabriel synthesis or reduction of a corresponding azide or nitrile. bldpharm.com

Carboxylic Acid (-COOH): Oxidation of the primary alcohol yields the corresponding carboxylic acid, 3-(isoquinolin-5-yl)propanoic acid, which introduces an acidic functional group.

Replacement of the Linker or Ring:

The propanol linker can be replaced with more rigid structures like an isoxazole (B147169) or triazole ring to fix the relative orientation of the pharmacophoric features. nih.govsigmaaldrich.com

The isoquinoline ring itself can be replaced by other bicyclic heteroaromatic systems like quinoline (B57606), quinazoline, or indole (B1671886) to explore different hydrogen bonding patterns and steric interactions. nih.gov

Original GroupBioisosteric ReplacementExample Compound Name
Hydroxyl (-OH)Thiol (-SH)3-(Isoquinolin-5-yl)propane-1-thiol
Hydroxyl (-OH)Amine (-NH₂)3-(Isoquinolin-5-yl)propan-1-amine
Hydroxyl (-OH)Carboxylic Acid (-COOH)3-(Isoquinolin-5-yl)propanoic acid
Propanol LinkerIsoxazole Ring5-(Isoxazol-5-yl)isoquinoline
Isoquinoline RingQuinoline Ring3-(Quinolin-5-yl)propan-1-ol

Computational Chemistry and Theoretical Investigations of 3 Isoquinolin 5 Yl Propan 1 Ol

Quantum Chemical Calculations

There is currently no specific data available from quantum chemical calculations, such as Density Functional Theory (DFT), concerning the electronic structure, stability, and reactivity of 3-(Isoquinolin-5-yl)propan-1-ol. Such calculations would theoretically provide valuable insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and various thermodynamic parameters, which are fundamental to understanding its chemical behavior.

Molecular Dynamics (MD) Simulations

Similarly, dedicated molecular dynamics (MD) simulations to analyze the conformational landscape and intermolecular interactions of this compound have not been reported in the surveyed literature. MD simulations would be instrumental in understanding how the molecule behaves in different solvent environments and its potential interactions with biological macromolecules by exploring its dynamic behavior over time.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

The application of in silico modeling to predict the structure-activity relationship (SAR) of this compound in the context of molecular recognition is also an area that remains to be explored. Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in a compound's structure with changes in its biological activity, have been successfully applied to other classes of compounds. semanticscholar.orgmdpi.commdpi.comresearchgate.net However, no such studies have been published for this specific isoquinoline (B145761) propanol (B110389) derivative.

Prediction and Validation of Spectroscopic Properties

While theoretical calculations are a powerful tool for predicting and validating spectroscopic properties, no studies have been found that apply these methods to this compound. Such research would involve using computational methods to calculate spectroscopic data (e.g., NMR, IR, UV-Vis spectra) and comparing them with experimental results to confirm the molecule's structure and electronic properties.

Reaction Mechanism Elucidation and Transition State Analysis

Detailed computational studies on the reaction mechanisms involving this compound, including the analysis of transition states, are not available in the current body of scientific literature. This type of investigation is crucial for understanding the kinetics and thermodynamics of chemical reactions, predicting reaction pathways, and designing more efficient synthetic routes.

Exploration of Advanced Applications and Molecular Interactions Mechanistic and in Vitro Focus

Applications as a Building Block in Complex Molecule Synthesis

In organic synthesis, the true value of a compound often lies in its utility as a building block—a foundational piece for constructing more elaborate molecular architectures. 3-(Isoquinolin-5-yl)propan-1-ol is a prime example of such a synthon. Its structure is bifunctional: the isoquinoline (B145761) ring system provides a rigid, aromatic core with specific electronic properties, while the propan-1-ol side chain offers a reactive handle for a variety of chemical transformations.

The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (such as a tosylate or halide) to facilitate nucleophilic substitution reactions. It can also participate in esterification or etherification reactions. This versatility allows for the covalent linkage of the isoquinoline scaffold to other molecular fragments, making it an ideal starting material or intermediate in multi-step syntheses.

A particularly relevant application is in the development of Rho-kinase (ROCK) inhibitors. The isoquinoline core is central to potent ROCK inhibitors like Fasudil. Synthetic strategies for novel analogs in this class often involve the construction of a side chain at the C5 position. For instance, related syntheses have utilized 3-aminopropanol to introduce a flexible, functionalized chain. The propanol (B110389) group of this compound serves a similar purpose, acting as a key attachment point for building the complex side chains necessary for high-affinity binding to the target enzyme.

Role as a Privileged Scaffold in Molecular Probe and Ligand Design

The concept of a privileged scaffold refers to a molecular framework that can serve as a high-affinity ligand for multiple, distinct biological targets. nih.gov Isoquinolines and their derivatives are well-established as privileged structures, appearing in numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities. nih.govnih.gov The this compound structure leverages this inherent potential, providing a template for the rational design of targeted molecular probes and therapeutic ligands.

Investigation of Molecular Target Binding and Affinity (in vitro)

The isoquinoline ring is a key pharmacophore in a variety of enzyme inhibitors, most notably inhibitors of Rho-kinase (ROCK). In vitro studies have demonstrated that 5-substituted isoquinoline derivatives can act as potent, ATP-competitive inhibitors of ROCK. These compounds bind to the ATP-binding pocket of the kinase domain, preventing the enzyme from transferring a phosphate (B84403) group to its downstream substrates.

The affinity of these inhibitors is highly dependent on the nature of the substituent at the C5 position. The propanol group in this compound can be elaborated into more complex chains, such as the diazepane sulfonyl moiety found in highly potent inhibitors. The design of these side chains is crucial for optimizing interactions with specific amino acid residues within the active site, thereby enhancing binding affinity and selectivity over other kinases.

Table 1: In Vitro Binding Characteristics of Representative Isoquinoline-Based Inhibitors

Compound ClassTarget EnzymeBinding MechanismKey Structural Feature
5-SulfonylisoquinolinesRho-kinase (ROCK)ATP-Competitive InhibitionThe isoquinoline ring system anchors the molecule in the ATP binding site.
BenzylisoquinolinesVarious ReceptorsCompetitive/Non-competitiveThe benzyl (B1604629) group provides additional hydrophobic and aromatic interactions.
TetrahydroisoquinolinesVarious EnzymesVariedThe saturated heterocyclic ring allows for specific stereochemical interactions.

This table presents generalized data for classes of compounds based on the isoquinoline scaffold to illustrate binding principles.

Elucidation of Proposed Mechanisms of Action at the Molecular Level (in vitro)

The therapeutic effects of isoquinoline-based ROCK inhibitors stem from their specific intervention in cellular signaling pathways. Rho-kinase plays a critical role in regulating cellular contraction, motility, and proliferation. A key downstream target of ROCK is myosin light chain phosphatase (MLCP).

In vitro assays have elucidated the following molecular mechanism:

ROCK Activation: In its active state, ROCK phosphorylates the myosin binding subunit (MYPT1) of MLCP.

MLCP Inhibition: This phosphorylation inhibits the activity of MLCP.

Increased Myosin Phosphorylation: With MLCP inhibited, the myosin light chain (MLC) remains in a phosphorylated state.

Cellular Contraction: Phosphorylated MLC promotes the assembly of actin-myosin stress fibers, leading to smooth muscle contraction.

Isoquinoline-based inhibitors block the initial step of this cascade. By competitively binding to ROCK, they prevent the phosphorylation of MYPT1. As a result, MLCP remains active, dephosphorylates MLC, and leads to vasodilation and the relaxation of smooth muscle. This well-defined molecular mechanism has been confirmed through numerous in vitro studies using isolated enzymes and cell-based assays.

Structure-Activity Relationship (SAR) Studies based on Molecular Design

The development of potent and selective drugs relies heavily on understanding the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity. For isoquinoline-based ROCK inhibitors, SAR studies have provided critical insights for optimizing lead compounds. These studies systematically modify the isoquinoline scaffold and evaluate the impact on inhibitory potency (typically measured as the IC₅₀ value).

This compound serves as an excellent starting point for SAR exploration. The propanol tail can be systematically altered to probe the steric and electronic requirements of the binding pocket.

Table 2: Structure-Activity Relationship (SAR) Insights for Isoquinoline-Based ROCK Inhibitors

Position of ModificationType of ModificationEffect on ActivityRationale
C4 Introduction of a small, electron-withdrawing group (e.g., Fluorine)Increased potencyEnhances binding interactions within a specific sub-pocket of the ATP-binding site.
C5 Addition of a flexible chain with a terminal basic nitrogen (e.g., homopiperazine)Crucial for high affinityThe side chain extends out of the primary binding pocket to form key hydrogen bonds and ionic interactions.
C5 Side Chain Introduction of stereocenters (e.g., a methyl group on the diazepane ring)Can dramatically improve potency and selectivityAllows for optimized, stereospecific interactions with chiral residues in the enzyme active site.
Isoquinoline Core Replacement with other heterocycles (e.g., quinoline (B57606), pyrimidine)Generally decreases or abolishes activityThe specific arrangement of nitrogen and the fused benzene (B151609) ring is optimal for anchoring in the hinge region of the kinase.

This table synthesizes general findings from SAR studies on the broader class of isoquinoline-based ROCK inhibitors.

Potential in Supramolecular Chemistry and Functional Materials Science

The unique structural and electronic properties of the isoquinoline ring, combined with the reactive handle of the propanol group, position this compound as a promising candidate for applications in materials science. Its aromatic system can engage in π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors or metal-coordinating sites. These non-covalent interactions are the foundation of supramolecular chemistry.

Furthermore, isoquinoline derivatives are known to possess interesting photophysical properties, including fluorescence, making them suitable for use as fluorosensors or as components in optoelectronic materials. nih.govmdpi.com The incorporation of this compound into larger systems could lead to materials with novel sensory or light-emitting capabilities. numberanalytics.com

Precursor for Smart Polymers and Macromolecular Architectures

"Smart polymers" are materials that undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, or light. mdpi.comyoutube.comyoutube.com The synthesis of such polymers often requires monomers that contain both a polymerizable group and a functional moiety that imparts responsiveness.

The hydroxyl group of this compound can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate. Copolymerization of this isoquinoline-containing monomer with other monomers (like N-isopropylacrylamide, a thermoresponsive monomer) could yield smart polymers. In such a system, the isoquinoline units could bestow pH-responsiveness (due to the basic nitrogen atom) or metal-coordinating capabilities, leading to multi-responsive materials. These macromolecular architectures could find applications in fields like controlled drug delivery, sensing, or self-healing materials. youtube.comyoutube.com

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The structure of this compound is inherently suited for acting as a ligand in coordination chemistry. The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, making it a potent coordination site for metal ions. clarku.edu Similarly, the oxygen atom of the terminal hydroxyl group on the propanol chain can also donate a lone pair, allowing the molecule to function as a bidentate or bridging ligand. The spatial arrangement of these two potential donor sites could lead to the formation of stable chelate rings with metal centers.

The nature of the coordination would be highly dependent on the metal ion, its preferred coordination geometry, and the reaction conditions. The isoquinoline moiety can coordinate in a monodentate fashion through its nitrogen atom, which is a common feature for isoquinoline and its derivatives in coordination complexes. clarku.edu The propanol tail introduces additional possibilities. For instance, the hydroxyl group could remain pendant or engage in coordination, potentially leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional networks.

In the context of Metal-Organic Frameworks (MOFs), this compound could serve as a versatile organic linker. MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. nih.gov The bifunctional nature of this compound, with its distinct nitrogen and oxygen donor sites, could be exploited to create MOFs with interesting topologies and properties. The rigidity of the isoquinoline unit would contribute to the stability of the framework, while the flexibility of the propanol chain could allow for dynamic behavior or guest-induced structural changes. The potential for post-synthetic modification of the hydroxyl group further enhances its utility as a MOF linker, allowing for the introduction of other functional groups to tailor the properties of the resulting framework.

Table 1: Potential Coordination Modes of this compound
Coordination ModeCoordinating AtomsPotential Structural OutcomeRelevant Functional Groups
MonodentateN (isoquinoline)Simple coordination complexesIsoquinoline
Bidentate ChelatingN (isoquinoline), O (hydroxyl)Stable 5- or 6-membered chelate ringsIsoquinoline, Propanol
BridgingN and/or OPolynuclear complexes, 1D chainsIsoquinoline, Propanol
MOF LinkerN and O2D or 3D Metal-Organic FrameworksIsoquinoline, Propanol

Component in Organic Electronic and Optoelectronic Devices

Nitrogen-containing heterocyclic compounds are of significant interest in the field of organic electronics due to their inherent electronic properties. acs.org The isoquinoline nucleus in this compound is an electron-rich aromatic system, which suggests its potential for use in organic electronic and optoelectronic devices. The π-conjugated system of the isoquinoline ring can facilitate charge transport, a critical requirement for active materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The specific role of this compound in such devices would depend on further functionalization to tune its electronic energy levels (HOMO and LUMO) and to enhance its charge carrier mobility and photophysical properties. The propanol group offers a convenient handle for such modifications. For example, it could be esterified with chromophoric or electroactive moieties to create more complex functional molecules.

Given the electron-donating nature of the isoquinoline ring, derivatives of this compound could potentially serve as hole-transporting materials in OLEDs. Furthermore, the inherent fluorescence of some isoquinoline derivatives suggests that with appropriate molecular engineering, it could be a component of an emissive layer. In the realm of organic photovoltaics, isoquinoline-based molecules can be designed to act as either electron donor or electron acceptor materials.

Table 2: Potential Roles of this compound Derivatives in Organic Electronic Devices
Device TypePotential RoleRelevant Property
Organic Light-Emitting Diode (OLED)Hole-Transporting Layer (HTL)Electron-rich aromatic system
Organic Light-Emitting Diode (OLED)Emissive Layer (EML)Potential for fluorescence
Organic Field-Effect Transistor (OFET)Active Semiconductor Layerπ-conjugated system for charge transport
Organic Photovoltaic (OPV)Electron Donor or Acceptor MaterialTunable electronic energy levels

Catalytic Applications or Ligand Scaffolds in Organic Transformations

The use of isoquinoline-based compounds as scaffolds for chiral ligands in asymmetric catalysis is a well-established area of research. researchgate.net The rigid isoquinoline backbone provides a defined stereochemical environment, which can be exploited to induce enantioselectivity in chemical reactions. This compound combines this rigid scaffold with a flexible side chain containing a hydroxyl group, which is a key feature for its potential as a ligand scaffold.

The hydroxyl group can be readily modified to introduce phosphine (B1218219), amine, or other coordinating groups, leading to a diverse library of chiral ligands. These ligands could find applications in a wide range of metal-catalyzed organic transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The nitrogen atom of the isoquinoline ring could also play a cooperative role in catalysis, either by coordinating to the metal center or by acting as a Brønsted base.

For instance, the development of chiral P,N-ligands, where P is a phosphine and N is a nitrogen-containing heterocycle, has been highly successful in asymmetric catalysis. A derivative of this compound, where the hydroxyl group is replaced by a phosphine, would fit this class of ligands. The stereochemical outcome of the catalyzed reaction would be influenced by the steric and electronic properties of the isoquinoline ring and the nature of the substituent at the phosphorus atom.

Table 3: Potential Catalytic Applications of Ligands Derived from this compound
Catalytic ReactionLigand TypePotential Role of the Scaffold
Asymmetric HydrogenationChiral P,N-ligandsInducing enantioselectivity
Asymmetric HydrosilylationChiral N,O-ligandsControlling stereochemistry
Heck ReactionPalladium complexes with isoquinoline-based ligandsStabilizing the catalytic species
Suzuki CouplingPalladium or Nickel complexes with isoquinoline-based ligandsEnhancing catalytic activity and selectivity

Future Directions and Emerging Research Avenues

Development of Cascade and Flow Chemistry Approaches for Efficient Synthesis

The development of efficient and sustainable synthetic routes is paramount for the practical application of 3-(Isoquinolin-5-yl)propan-1-ol. Traditional multi-step syntheses can be time-consuming, generate significant waste, and be difficult to scale up. Cascade reactions, which involve multiple bond-forming events in a single pot, offer an elegant solution to these challenges. Future research could focus on designing a cascade sequence that assembles the this compound core in a highly convergent manner. For instance, a radical cascade reaction involving isonitriles as radical acceptors has been shown to be an effective strategy for constructing nitrogen heterocycles like isoquinolines. smolecule.com

Furthermore, the integration of synthetic routes into continuous flow chemistry systems presents a significant opportunity. Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and the potential for automated, high-throughput synthesis. The development of a flow-based synthesis for this compound would not only improve efficiency but also facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize molecular design and synthesis. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even propose novel synthetic routes. For this compound, AI could be employed to:

Predict Biological Activity: By analyzing the structural features of known bioactive isoquinoline (B145761) derivatives, ML models could predict the potential therapeutic targets of this compound.

Optimize Synthesis: AI algorithms, including deep reinforcement learning, have demonstrated the ability to rapidly optimize reaction conditions, maximizing yield and minimizing byproducts. This could be applied to the synthesis of this compound to significantly reduce development time.

Design Novel Analogues: Generative models can design novel molecules with desired properties. This could be used to create a library of this compound derivatives with enhanced biological activity or improved physicochemical properties.

The application of AI in the synthesis of isoquinolines has already been demonstrated, showcasing its potential to accelerate the discovery and development of new chemical entities.

Exploration of Chiral Synthesis and Stereocontrol Applications

The presence of a stereocenter in a molecule can have a profound impact on its biological activity. While this compound itself is achiral, its derivatives could possess stereogenic centers. The development of methods for the chiral synthesis and stereocontrol of related isoquinoline derivatives is an active area of research. Future work on this compound could involve the introduction of chiral centers into the propanol (B110389) side chain or the isoquinoline core.

Recent advances in asymmetric catalysis, including the use of chiral phosphine (B1218219) ligands in palladium-catalyzed reactions, have enabled the synthesis of axially chiral isoquinolines with high enantioselectivity. Similar strategies could be adapted to control the stereochemistry of derivatives of this compound. The ability to synthesize stereochemically pure isomers would be crucial for elucidating their specific interactions with biological targets.

Advanced Biophysical Characterization of Molecular Interactions and Recognition Processes

Understanding how a molecule interacts with its biological targets is fundamental to drug discovery and development. A variety of advanced biophysical techniques can be employed to characterize the molecular interactions of this compound. Isoquinoline alkaloids are known to interact with a range of biomolecules, including nucleic acids and proteins.

Techniques such as isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can provide detailed thermodynamic information about the binding of a ligand to its target. Spectroscopic methods, including fluorescence spectroscopy and circular dichroism, can reveal changes in the conformation of both the small molecule and the macromolecule upon binding. For example, studies on the interaction of isoquinoline alkaloids with RNA triplexes have utilized these techniques to elucidate binding affinities and modes. Similar biophysical investigations of this compound would provide invaluable insights into its mechanism of action.

Biophysical TechniqueInformation GainedReference
Isothermal Titration Calorimetry (ITC)Binding affinity, enthalpy, and entropy
Differential Scanning Calorimetry (DSC)Thermal stability of macromolecules upon ligand binding
Fluorescence SpectroscopyBinding constants, quenching mechanisms
Circular Dichroism (CD)Conformational changes in macromolecules and ligands

Synergistic Combination of Experimental Synthesis with High-Throughput Screening and Computational Validation

The efficient discovery of new lead compounds requires a synergistic approach that combines experimental synthesis, high-throughput screening (HTS), and computational validation. HTS allows for the rapid screening of large libraries of compounds against a specific biological target. The initial identification of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors was achieved through high-throughput screening of a diverse small-molecule library.

A library of derivatives of this compound could be synthesized and subjected to HTS to identify initial hits. These hits can then be further investigated using computational methods. Molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of a compound to its target protein. This computational validation can help to prioritize compounds for further experimental testing and guide the design of more potent analogues. This iterative cycle of synthesis, screening, and computational modeling is a powerful strategy for accelerating the drug discovery process.

Compound ClassScreening MethodIdentified Target/ActivityReference
Isoquinoline derivativesFragment-based drug discovery (FBDD)Kinase inhibitors
Isoquinoline-1,3,4-trione derivativesHigh-throughput screeningCaspase-3 inhibitors
Phenethylisoquinoline alkaloidsHigh-throughput screeningABCB1 modulators

Q & A

Basic: What are the recommended synthetic routes for 3-(Isoquinolin-5-yl)propan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves alkylation or coupling reactions to introduce the propanol chain to the isoquinoline scaffold. For example, regioselective alkylation of nitrogen-containing heterocycles (e.g., tetrazoles or triazoles) with propanol derivatives can be adapted, as demonstrated in studies on 3-(5-phenyl-1H-tetrazol-1-yl)propan-1-ol . Optimization includes:

  • Catalyst screening : Use palladium or copper catalysts for cross-coupling reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Temperature control : Reactions typically proceed at 60–100°C to balance yield and side-product formation.
    Evidence from similar compounds (e.g., 3-(4-butyl-1H-1,2,3-triazol-1-yl)-N-(isoquinolin-5-yl)benzenesulfonamide) supports the use of these parameters .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (500 MHz and 125 MHz, respectively) to verify proton environments and carbon frameworks, as shown for structurally analogous alcohols .
  • X-ray crystallography : Employ ORTEP-III with a GUI for crystal structure refinement, ensuring accurate bond-length and angle measurements (e.g., applied to triazole-propanol derivatives) .
  • Mass spectrometry : Confirm molecular weight (expected ~203–244 g/mol based on analogs) using high-resolution MS .

Advanced: How can regioselectivity challenges in alkylation or functionalization steps be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing reactive sites on isoquinoline or propanol moieties. Strategies include:

  • Directing groups : Install temporary groups (e.g., boronic esters) to steer reactivity, as seen in thiophene-containing analogs .
  • Computational modeling : Use DFT calculations to predict reactive sites and transition states, reducing experimental trial-and-error .
  • Kinetic control : Optimize reaction time and temperature to favor the desired pathway, as demonstrated in tetrazole alkylation studies .

Advanced: What computational methods are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Screen against FAD-dependent oxidoreductases or other enzymes using software like AutoDock, referencing crystallographic data from Chaetomium thermophilum studies .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify binding hotspots.
  • QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs like isoquinoline-amines .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact, as advised for isoquinoline derivatives .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-validate NMR peaks with HSQC/HMBC experiments and HPLC purity assessments (e.g., ≥95% purity criteria from pharmacopeial standards) .
  • Batch comparison : Analyze multiple synthetic batches to distinguish inherent variability from systematic errors.
  • Reference standards : Use certified materials (e.g., CAS 190788-58-0 analogs) for calibration .

Advanced: What strategies are effective for studying the biological activity of this compound?

Methodological Answer:

  • Enzyme assays : Screen against oxidoreductases or cytochrome P450 isoforms using fluorescence-based assays, referencing fragment-screening workflows .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC50_{50} determination).
  • Metabolic stability : Use liver microsomes to assess phase I/II metabolism rates, guided by protocols for similar alcohols .

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